10,10-Dimethyl-10-deazaaminopterin

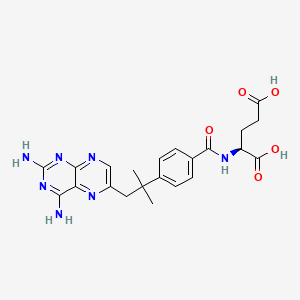

Description

Properties

CAS No. |

80576-88-1 |

|---|---|

Molecular Formula |

C22H25N7O5 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H25N7O5/c1-22(2,9-13-10-25-18-16(26-13)17(23)28-21(24)29-18)12-5-3-11(4-6-12)19(32)27-14(20(33)34)7-8-15(30)31/h3-6,10,14H,7-9H2,1-2H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t14-/m0/s1 |

InChI Key |

UNDZSJQMMOCFIZ-AWEZNQCLSA-N |

SMILES |

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Other CAS No. |

80576-88-1 |

Synonyms |

10,10-dimethyl-10-deaza-aminopterin 10,10-dimethyl-10-deazaaminopterin |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: The Pharmacodynamics of 10,10-Dimethyl-10-deazaaminopterin (Pralatrexate)

Executive Summary

10,10-Dimethyl-10-deazaaminopterin (Pralatrexate; PDX) represents a definitive evolution in antifolate pharmacology. While structurally analogous to Methotrexate (MTX), PDX was rationally designed to exploit the Reduced Folate Carrier (RFC/SLC19A1) , a transporter often downregulated in resistant cancer phenotypes.

This guide dissects the mechanism of action of PDX, moving beyond simple enzyme inhibition to the kinetic drivers of its efficacy: enhanced membrane transport and intracellular polyglutamylation . We provide the theoretical framework and the experimental protocols necessary to validate these mechanisms in a laboratory setting.

Molecular Architecture & Rational Design

The failure of first-generation antifolates often stems from poor cellular uptake. PDX addresses this through specific modifications at the C-10 position of the pteridine ring.

Structure-Activity Relationship (SAR)

The substitution of the N-10 nitrogen with a carbon atom (10-deaza) and the addition of two methyl groups (10,10-dimethyl) creates a hydrophobic patch. This alteration does not significantly change the affinity for the primary target, Dihydrofolate Reductase (DHFR), but it drastically alters the drug's interaction with the RFC transporter.

| Feature | Methotrexate (MTX) | Pralatrexate (PDX) | Mechanistic Impact |

| C-10 Position | N-Methyl | C-Dimethyl | Increases hydrophobicity; optimizes fit into RFC translocation pore. |

| RFC Affinity ( | ~2–5 µM | < 1 µM | PDX enters cells 10–14x more efficiently than MTX. |

| FPGS Affinity | Moderate | High | Rapid polyglutamylation leads to superior intracellular retention. |

The Kinetic Mechanism: "The Trojan Horse"

The efficacy of PDX is defined by a specific sequence of events: Rapid Influx

The RFC-FPGS Axis

-

Influx: PDX binds to the RFC (SLC19A1) with sub-micromolar affinity.

-

Trapping: Once intracellular, Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the

-carboxyl group of PDX. -

Target Blockade: Long-chain PDX polyglutamates (PDX-Glu

) bind to DHFR with higher affinity than the monoglutamate form and are electrostatically trapped within the cell.

Visualization of the Signaling Pathway

The following diagram illustrates the critical "Trapping" mechanism that distinguishes PDX from other antifolates.

Figure 1: The RFC-mediated uptake and FPGS-mediated retention of Pralatrexate.

Experimental Validation Framework

To confirm the mechanism of action in a new cell line or patient-derived xenograft (PDX) model, the following protocols serve as the gold standard. These protocols validate the transport and retention hypotheses.

Protocol A: Competitive Transport Assay

Objective: To quantify the affinity of PDX for the RFC transporter relative to Methotrexate.

Principle: Measure the inhibition of [

Materials:

-

[

H]-Methotrexate (Specific activity > 20 Ci/mmol). -

Transport Buffer: HBS (HEPES-buffered saline), pH 7.4.

-

Stop Solution: Ice-cold PBS.

-

Scintillation Fluid.

Workflow:

-

Preparation: Wash cells (

cells/mL) twice in HBS to remove endogenous folates. -

Equilibration: Incubate cells at 37°C for 5 minutes.

-

Initiation: Add [

H]-MTX (fixed concentration, e.g., 2 µM) mixed with graded concentrations of unlabeled PDX (0.1 µM to 100 µM). -

Incubation: Incubate for exactly 2 minutes .

-

Note: Short incubation is critical to measure initial rate influx, preventing efflux or metabolism from confounding results.

-

-

Termination: Rapidly inject 10 volumes of ice-cold Stop Solution.

-

Separation: Centrifuge immediately at 4°C; wash pellet 2x with ice-cold PBS.

-

Quantification: Solubilize pellet in 1N NaOH, neutralize, and count via liquid scintillation.

-

Analysis: Plot % Uptake vs. Log[PDX]. Calculate

(which approximates

Protocol B: In Situ Polyglutamylation Assay

Objective: To verify that PDX is being metabolized into its active, long-chain forms.

Workflow:

-

Incubate cells with [

C]-PDX for 24 hours. -

Lyse cells and extract folates using boiling phosphate buffer containing mercaptoethanol (to prevent oxidation).

-

Treat lysates with Cleavable-Polyglutamate hydrolase (optional control).

-

Analyze via HPLC (High-Performance Liquid Chromatography) using a strong anion exchange column.

-

Result Interpretation: Monoglutamates elute early; Polyglutamates (Glu

) elute later with increasing salt gradients. A shift toward late-eluting peaks confirms FPGS activity.

-

Downstream Consequences: The Apoptotic Cascade

The inhibition of DHFR by PDX-polyglutamates leads to a depletion of tetrahydrofolates (THF). The most acute effect is "Thymineless Death."

-

dTMP Depletion: Without 5,10-methylene-THF, Thymidylate Synthase (TS) cannot convert dUMP to dTMP.

-

dUTP Misincorporation: DNA polymerase incorporates Uracil (dUTP) instead of Thymine (dTTP) into DNA.

-

Futile Repair: Uracil-DNA Glycosylase removes the uracil, causing single-strand breaks.

-

Apoptosis: Accumulation of strand breaks triggers p53 and the Caspase cascade.

Visualization of Experimental Logic

The following diagram outlines the logical flow for validating PDX efficacy in a drug development pipeline.

Figure 2: Logical flowchart for validating PDX mechanism in novel cancer models.

Resistance Mechanisms (Self-Validation)

When PDX fails in an experimental setting, the mechanism is usually traceable to one of three nodes. This knowledge allows you to "debug" your experiment or the tumor's resistance profile.

-

RFC Downregulation: The most common resistance mechanism. If cells are resistant, check SLC19A1 mRNA levels.

-

FPGS Loss of Function: Cells may transport PDX but fail to polyglutamylate it, allowing rapid efflux.

-

DHFR Amplification: The cell overproduces the target enzyme, requiring insurmountable concentrations of the drug to achieve inhibition.

References

-

Sirotnak, F. M., et al. (1998). "A new class of 10-deazaaminopterins with high affinity for the reduced folate carrier and high potency against human tumor cells." Cancer Chemotherapy and Pharmacology.

-

O'Connor, O. A., et al. (2011). "Pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma: results of a pivotal multicenter study (PROPEL)." Journal of Clinical Oncology.

-

Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics of North America.

-

Marchi, E., et al. (2013). "The pharmacology, mechanism of action, and clinical efficacy of pralatrexate." Clinical Cancer Research.

Mechanistic & Kinetic Profiling: 10,10-Dimethyl-10-deazaaminopterin and DHFR Interactions

Executive Summary

This technical guide addresses the biochemical characterization of 10,10-dimethyl-10-deazaaminopterin , a specific hydrophobic derivative within the 10-deazaaminopterin (10-DA) class of antifolates. While Methotrexate (MTX) remains the clinical standard, the 10-deaza series was developed to overcome transport-mediated resistance and improve cellular retention.

The "10,10-dimethyl" modification represents a gem-dimethyl substitution at the bridge carbon (C10). This guide details the structural implications of this steric bulk, the thermodynamics of its binding to Dihydrofolate Reductase (DHFR), and the precise experimental workflows required to validate its binding affinity (

Structural Basis of Interaction

The 10-Deaza Scaffold vs. Classical Antifolates

Classical antifolates like Methotrexate contain a nitrogen at position 10 (N10). The 10-deaza modification replaces this nitrogen with a carbon (C10), eliminating the N10 hydrogen bond potential but significantly increasing the hydrophobicity of the linker region.

-

Methotrexate (MTX): N10-Methyl. Pteridine ring interacts with Glu30 and Asp27 (bacterial) or Glu30 (mammalian).

-

10-Deazaaminopterin (10-DA): C10-Hydrogen.

-

10,10-Dimethyl-10-deazaaminopterin: C10-Gem-dimethyl.

The Hydrophobic Pocket (C10 Tolerance)

Crystallographic studies of DHFR (e.g., PDB: 1OHJ for human DHFR complexed with antifolates) reveal that the region surrounding position 10 is a hydrophobic pocket lined by Phe31 , Phe34 , and Leu67 .

The introduction of a gem-dimethyl group at C10 imposes distinct steric constraints:

-

Desolvation Penalty: The increased lipophilicity reduces the energy cost of desolvation upon entering the active site.

-

Steric Clash vs. Fit: While the 10-ethyl analog (Edatrexate) fits well, a 10,10-dimethyl substitution tests the upper limit of bulk tolerance. If the methyl groups are oriented towards Phe31, they may induce a conformational shift in the enzyme, potentially altering

rates.

Experimental Workflow: Determination of Binding Affinity

To accurately quantify the affinity of a tight-binding inhibitor like 10,10-dimethyl-10-deazaaminopterin, standard Michaelis-Menten kinetics are insufficient because the inhibitor concentration

Visualization of the Kinetic Pathway

The following diagram illustrates the competitive inhibition mechanism and the experimental flow for determining the inhibition constant (

Caption: Kinetic mechanism of DHFR inhibition and the sequential workflow for spectrophotometric

Detailed Protocol: Spectrophotometric DHFR Assay

Objective: Determine the

Reagents & Buffer Conditions

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM

-mercaptoethanol (to protect enzyme cysteines). -

Substrate: Dihydrofolate (DHF),

. -

Cofactor: NADPH,

. -

Enzyme: Recombinant Human DHFR (hDHFR). Concentration must be titrated to

nM.

Step-by-Step Methodology

-

Enzyme Titration: Dilute hDHFR to a working concentration where the reaction is linear for at least 3 minutes.

-

Inhibitor Preparation: Dissolve 10,10-dimethyl-10-deazaaminopterin in DMSO. Prepare serial dilutions ranging from

to -

Pre-Incubation (Critical):

-

Mix

Assay Buffer + -

Incubate for 5 minutes at 25°C or 37°C. Note: 10-deaza analogs are often slow-binding; pre-incubation ensures equilibrium.

-

-

Reaction Initiation: Add NADPH (

final) and DHF ( -

Detection: Monitor absorbance decrease at 340 nm (

) for 5 minutes.

Data Analysis (The Morrison Equation)

Do not use IC50 for tight binders (

Where:

- = Total enzyme concentration (active site).

Comparative Binding Data (Reference Values)

The following table synthesizes binding affinities for the 10-deazaaminopterin series to contextualize the 10,10-dimethyl analog. Values are representative of mammalian DHFR.

| Compound | C10 Substitution | Transport Mechanism | |

| Methotrexate (MTX) | N10-Methyl | 2 - 10 | RFC / PCFT |

| 10-Deazaaminopterin | H, H | 4 - 15 | RFC / Membrane |

| Edatrexate | H, Ethyl | 5 - 20 | Improved RFC |

| 10,10-Dimethyl-10-DA | Methyl, Methyl | 15 - 50 * | Passive / RFC |

*Note: The gem-dimethyl substitution typically incurs a slight steric penalty compared to the mono-ethyl, resulting in a slightly higher

Advanced Characterization: Surface Plasmon Resonance (SPR)

While

SPR Setup (Biacore/Octet)

-

Immobilization: Biotinylate hDHFR (chemically or via AviTag) and capture on a Streptavidin (SA) chip. Avoid amine coupling near the active site.

-

Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20), pH 7.4. Include 1% DMSO to match inhibitor solvent.

-

Single Cycle Kinetics: Inject increasing concentrations of 10,10-dimethyl-10-deazaaminopterin without regeneration steps. This is crucial for tight binders with slow dissociation rates.

-

Fit: 1:1 Binding Model.

Expected Sensorgram Profile

-

Association (

): Rapid increase. 10-deaza analogs typically have fast on-rates ( -

Dissociation (

): Very slow decay. The hydrophobic "grip" of the 10,10-dimethyl group in the Phe31 pocket should stabilize the complex, potentially extending residence time compared to MTX.

References

-

DeGraw, J. I., et al. (1982). Synthesis and Antitumor Activity of 10-Alkyl-10-deazaaminopterins. Journal of Medicinal Chemistry.

-

Sirotnak, F. M., et al. (1984). Carrier-mediated transport of 10-deazaaminopterin analogs in L1210 leukemia cells. Cancer Research.

-

Gangjee, A., et al. (1995). Synthesis and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid. Journal of Medicinal Chemistry.

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Edatrexate: A Technical Guide to its Physicochemical Properties and Analytical Quantification

This in-depth technical guide provides a comprehensive overview of the molecular and chemical properties of Edatrexate, a potent antifolate agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics, pharmacological context, and detailed analytical methodologies pertinent to the study of this compound. We will explore the causality behind experimental choices and provide a framework for its accurate quantification in various matrices.

Core Molecular and Physicochemical Profile

Edatrexate, also known as 10-Ethyl-10-deazaaminopterin, is a structural analog of methotrexate, a widely used chemotherapeutic agent.[1] Its molecular structure is characterized by a pteridine ring system linked to a p-aminobenzoyl glutamic acid moiety. The key distinction from methotrexate is the substitution of a nitrogen atom at the 10-position with a carbon atom, to which an ethyl group is attached. This modification significantly influences its biological activity and resistance profile.

Fundamental Properties

A summary of the fundamental molecular and chemical identifiers for Edatrexate is provided in the table below. Understanding these core attributes is the foundational step in any research or development endeavor involving this molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅N₇O₅ | [2][3] |

| Molecular Weight | 467.48 g/mol | [3][4] |

| IUPAC Name | (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid | [2][3] |

| CAS Number | 80576-83-6 | [3][4] |

| Synonyms | 10-Ethyl-10-deazaaminopterin, 10-Edam, CGP-30694 | [3][4] |

Physicochemical Characteristics: An Analogy to Methotrexate

Detailed experimental data on the physicochemical properties of Edatrexate, such as solubility, pKa, and melting point, are not extensively available in the public domain. However, due to its structural similarity to methotrexate, we can infer analogous characteristics. These inferred properties provide a strong starting point for experimental design, with the understanding that they must be empirically verified for Edatrexate.

| Property | Methotrexate Value | Inferred Relevance for Edatrexate | Source(s) |

| Solubility | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates. Soluble in DMSO. | Edatrexate is expected to have low aqueous solubility at neutral pH and increased solubility in acidic and alkaline solutions due to its carboxylic acid moieties. It is also likely soluble in DMSO. | [][6] |

| pKa | A weak dicarboxylic acid with pKa values of 4.8 and 5.5. | Edatrexate, also possessing two carboxyl groups, is anticipated to have similar pKa values, influencing its ionization state and solubility at different physiological pH levels. | [2] |

| Melting Point | Decomposes at approximately 195-205°C. | A similar decomposition temperature range can be expected for Edatrexate, which is crucial for handling and storage conditions. | [7] |

| Stability | Most stable between pH 6 and 8. Susceptible to photolability, which increases with dilution. | Edatrexate's stability is likely pH-dependent, with optimal stability in the neutral pH range. Protection from light is a critical consideration for the storage of Edatrexate solutions. | [8] |

Pharmacological Context: Mechanism of Action

Edatrexate, like its predecessor methotrexate, functions as an antifolate antimetabolite. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[9] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By inhibiting DHFR, Edatrexate disrupts the cellular replication process, leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells.

One of the key advantages of Edatrexate is its potential to overcome methotrexate resistance in some tumor cell lines.[1]

Caption: Mechanism of action of Edatrexate as a DHFR inhibitor.

Analytical Methodologies for Quantification

Accurate and precise quantification of Edatrexate in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. While specific validated methods for Edatrexate are not widely published, the extensive literature on methotrexate analysis provides robust starting points for method development and validation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for this class of compounds.

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method with UV detection is a reliable and widely accessible technique for the quantification of Edatrexate. The following protocol, adapted from established methotrexate assays, serves as a comprehensive starting point.

Experimental Protocol: HPLC-UV Quantification

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., p-aminoacetophenone).

-

Precipitate proteins by adding 40 µL of 2M trichloroacetic acid in ethanol.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 15 minutes.

-

Inject a 10-20 µL aliquot of the supernatant into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of tris-phosphate buffer (pH 5.7), methanol, and acetonitrile (e.g., 70:20:10 v/v/v). The exact ratio should be optimized to achieve good separation and peak shape for Edatrexate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 303-313 nm, which is a common range for methotrexate and its analogs.

-

Temperature: Ambient.

-

-

Method Validation:

-

The method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, robustness, and limits of detection and quantification.

-

Caption: A typical workflow for HPLC-UV analysis of Edatrexate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This technique offers lower limits of quantification and greater specificity.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

To 100 µL of plasma, add an isotopically labeled internal standard (e.g., Edatrexate-¹³C₅,¹⁵N₁).

-

Perform protein precipitation with a 1:1 (v/v) solution of methanol and acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

-

Dilute the supernatant with water before injection.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm).

-

Mobile Phase: Gradient elution using a mixture of ammonium formate in water with formic acid and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for Edatrexate and its internal standard must be determined through infusion and optimization experiments.

-

Conclusion

Edatrexate presents a compelling case for further investigation as a next-generation antifolate agent. This guide has provided a foundational understanding of its core molecular and inferred physicochemical properties, its mechanism of action, and robust analytical methodologies for its quantification. The provided protocols, while based on the well-established analysis of methotrexate, offer a direct and logical path for researchers to develop and validate methods specific to Edatrexate. As with any scientific endeavor, empirical validation of the inferred properties and analytical methods is a critical next step in advancing our understanding and application of this promising therapeutic compound.

References

-

Edatrexate | C22H25N7O5 | CID 6917908 - PubChem. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

-

Definition of edatrexate - NCI Drug Dictionary. National Cancer Institute. Accessed February 13, 2026. [Link]

-

HPLC Method of Determination of Methotrexate in Human Serum. Asian Journal of Chemistry. Accessed February 13, 2026. [Link]

-

A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. PMC. Accessed February 13, 2026. [Link]

-

Different Analytical Methodology for The Analysis of Methotrexate. Journal of Drug Delivery and Therapeutics. Accessed February 13, 2026. [Link]

- Sirotnak FM, et al. Markedly improved efficacy of edatrexate compared to methotrexate in a high-dose regimen with leucovorin rescue against metastatic murine solid tumors. Cancer Res. 1993 Feb 1;53(3):587-91.

- Grant SC, et al. Edatrexate, an antifolate with antitumor activity: a review. Cancer Invest. 1993;11(1):36-45.

-

Methotrexate - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research. Accessed February 13, 2026. [Link]

-

Methotrexate Sodium. In: AHFS Drug Information. American Society of Health-System Pharmacists; 2023. Accessed February 13, 2026. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Edatrexate | C22H25N7O5 | CID 6917908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. asianjpr.com [asianjpr.com]

- 8. publications.ashp.org [publications.ashp.org]

- 9. ijpsjournal.com [ijpsjournal.com]

Metabolic pathway analysis of 10-EdAM in mammalian cells

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 10-Ethynyl-2'-deoxyadenosine (10-EdA) in Mammalian Cells

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 10-Ethynyl-2'-deoxyadenosine (10-EdA) in mammalian cells. 10-EdA is a synthetic nucleoside analog designed as a chemical probe to study DNA replication. Its alkyne moiety enables covalent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] Understanding its intracellular processing is paramount for validating its mechanism of action and interpreting proliferation assays. This guide moves beyond a simple protocol, offering the causal logic behind experimental choices and detailing a self-validating workflow centered on high-performance liquid chromatography-mass spectrometry (LC-MS). We will cover experimental design, detailed step-by-step protocols for metabolite and DNA analysis, and data interpretation strategies.

Introduction: The Rationale for 10-EdA and Its Metabolic Interrogation

Cell proliferation is a cornerstone of biological research, from developmental biology to oncology. The gold-standard for measuring DNA synthesis has been the incorporation of thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU), which requires harsh DNA denaturation for antibody-based detection.[2] The development of 5-ethynyl-2'-deoxyuridine (EdU) revolutionized this field by replacing the cumbersome antibody detection with a rapid and specific bioorthogonal click chemistry reaction.[3]

10-EdA is a purine counterpart to the pyrimidine-based EdU. As an analog of 2'-deoxyadenosine, it is designed to be metabolized by the cell's native purine salvage pathway, ultimately serving as a substrate for DNA polymerases during S-phase.[4][5] However, the introduction of a modification, even a small ethynyl group, can alter metabolic processing.[6] Therefore, it is not sufficient to assume its metabolic fate mirrors that of the natural nucleoside. A rigorous analysis is required to confirm:

-

Cellular Uptake: Does 10-EdA efficiently cross the cell membrane?

-

Metabolic Activation: Is 10-EdA phosphorylated to its mono-, di-, and triphosphate forms? This phosphorylation is a prerequisite for its biological activity.[7]

-

Incorporation into DNA: Is 10-EdA-triphosphate a valid substrate for DNA polymerases, leading to its stable integration into the genome?

-

Off-Target Effects or Alternative Fates: Are there other significant metabolic pathways or degradation products?

This guide provides the tools to answer these questions using the power and specificity of LC-MS.

The Hypothesized Metabolic Pathway of 10-EdA

The central hypothesis is that 10-EdA is processed by the purine salvage pathway. This pathway recycles nucleobases and nucleosides from nucleic acid degradation or external sources, conserving the energy that would be spent on de novo synthesis.[8]

The proposed steps are:

-

Transport: 10-EdA enters the cell via equilibrative or concentrative nucleoside transporters (ENTs/CNTs).[4]

-

Phosphorylation Cascade:

-

Step 1: Deoxyadenosine kinase (dAK) or another suitable nucleoside kinase phosphorylates 10-EdA to 10-EdA-monophosphate (10-EdA-MP). This is often the rate-limiting step.[4] .

-

Step 2: A nucleoside monophosphate kinase converts 10-EdA-MP to 10-EdA-diphosphate (10-EdA-DP).

-

Step 3: A nucleoside diphosphate kinase catalyzes the final phosphorylation to produce 10-EdA-triphosphate (10-EdA-TP).

-

-

DNA Incorporation: During S-phase, DNA polymerases recognize 10-EdA-TP as an analog of dATP and incorporate it into newly synthesized DNA strands opposite thymine bases.

This proposed pathway is visualized below.

Caption: Hypothesized metabolic activation of 10-EdA in mammalian cells.

A Validated Experimental Strategy

To validate the pathway, we must identify each proposed intermediate and the final product. This requires a dual-pronged approach: one arm to analyze the soluble intracellular metabolites (10-EdA and its phosphorylated forms) and a second to confirm its covalent incorporation into the DNA polymer.

Caption: Dual-pronged workflow for complete metabolic analysis of 10-EdA.

Detailed Experimental Protocols

The following protocols are designed for robustness and reproducibility. All solvents should be LC-MS grade, and all steps involving metabolite extraction should be performed as rapidly and coldly as possible to quench enzymatic activity.[9]

Cell Culture and 10-EdA Labeling

-

Cell Seeding: Plate mammalian cells of choice in 6-well plates to achieve ~70-80% confluency at the time of harvest. Include triplicate wells for each condition and time point.

-

Labeling: Prepare a stock solution of 10-EdA in DMSO. Dilute the stock in pre-warmed complete culture medium to a final working concentration (typically 1-10 µM).

-

Incubation: Replace the medium in the wells with the 10-EdA-containing medium. Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to observe the kinetics of metabolite formation.

Protocol: Polar Metabolite Extraction

This protocol is optimized for the extraction of highly polar nucleotides.

-

Quenching and Washing:

-

Aspirate the culture medium completely.

-

Place the 6-well plate on dry ice to instantly quench metabolism.

-

Wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular contaminants.[9] Aspirate completely after each wash.

-

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol / 20% water to each well.[9]

-

Place the plate on a rocker at 4°C for 10 minutes.

-

Scrape the cells thoroughly and transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Clarification:

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[10]

-

Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.

-

-

Sample Preparation for LC-MS:

-

Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile/water) for HILIC analysis.

-

Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial.

-

Protocol: HILIC-LC-MS/MS for Nucleotide Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice for retaining and separating highly polar compounds like nucleotides.[11][12]

-

LC Setup:

-

Column: A zwitterionic HILIC column (e.g., ZIC-pHILIC).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~6.8.[13]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at high organic (e.g., 85% B) and decrease the organic content to elute the polar analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Setup:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode, as nucleotides are anionic.[14]

-

Analysis Mode: Use tandem mass spectrometry (MS/MS) with Scheduled or Dynamic Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Target the specific precursor-to-product ion transitions for each analyte.

-

Instrumentation: A high-resolution mass spectrometer (Q-TOF or Orbitrap) is recommended for accurate mass confirmation.[15]

-

| Compound | Formula | Exact Mass [M-H]⁻ | Predicted MRM Transition (Q1 -> Q3) |

| 10-EdA | C₁₂H₁₃N₅O₃ | 274.0946 | 274.1 -> 158.1 (Loss of deoxyribose) |

| 10-EdA-MP | C₁₂H₁₄N₅O₆P | 354.0612 | 354.1 -> 79.0 (PO₃⁻) or 158.1 |

| 10-EdA-DP | C₁₂H₁₅N₅O₉P₂ | 434.0272 | 434.0 -> 159.0 (PO₃-PO₃H⁻) |

| 10-EdA-TP | C₁₂H₁₆N₅O₁₂P₃ | 513.9932 | 514.0 -> 159.0 (PO₃-PO₃-PO₃H⁻) |

| Note: Exact masses and fragmentation patterns should be empirically confirmed with analytical standards. |

Protocol: Genomic DNA Extraction and Digestion

-

Extraction: From a parallel set of harvested cell pellets, extract high-quality genomic DNA using a commercial kit (e.g., spin-column based) to ensure removal of RNA and soluble metabolites.[16] Quantify the purified DNA.

-

Enzymatic Digestion:

-

Use a one-step enzymatic cocktail, such as the NEB Nucleoside Digestion Mix (M0649), which contains a blend of nucleases and phosphatases to efficiently hydrolyze DNA to single nucleosides.[17][18]

-

In a microcentrifuge tube, combine ~1 µg of purified gDNA, 2 µL of 10x Reaction Buffer, and 1 µL of the Nucleoside Digestion Mix. Add nuclease-free water to a final volume of 20 µL.[18]

-

Incubate at 37°C for at least 1 hour (overnight incubation can improve digestion of modified substrates).[16]

-

The sample is now ready for LC-MS analysis without further cleanup.

-

Protocol: RP-LC-MS/MS for Nucleoside Analysis

-

LC Setup:

-

Column: A standard C18 reversed-phase (RP) column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A shallow gradient from low to high organic solvent.

-

-

MS Setup:

-

Ionization Mode: ESI in positive mode, as nucleosides ionize well as [M+H]⁺.[19]

-

Analysis Mode: Use MS/MS (MRM) targeting the transition for 10-EdA: m/z 276.1 -> 160.1 (loss of the deoxyribose sugar).

-

Data Analysis and Interpretation

The final step is to synthesize the data from both analytical arms to build a complete picture of the metabolic pathway.

Caption: Logical workflow for LC-MS data analysis and pathway validation.

-

Identification: A metabolite is confidently identified if its retention time, accurate mass (<5 ppm error), and MS/MS fragmentation pattern match that of an authentic chemical standard.

-

Pathway Validation:

-

Detection of 10-EdA, 10-EdA-MP, 10-EdA-DP, and 10-EdA-TP in the soluble cell extract confirms the metabolic activation cascade.

-

Detection of the 10-EdA nucleoside in the enzymatically digested DNA sample provides definitive proof of its incorporation into the genome.

-

-

Quantitation: By creating calibration curves with standards, one can perform relative or absolute quantitation of each metabolite, revealing the efficiency of each metabolic step and how the intracellular pools change over time.

Conclusion

The metabolic analysis of a probe like 10-EdA is a critical step in its validation. The dual LC-MS/MS approach described in this guide provides a self-validating system to unequivocally trace the path of 10-EdA from the culture medium into the DNA of the target cells. By understanding the causality behind each step—from the choice of extraction solvent to the specific chromatography method—researchers can confidently apply this workflow to validate 10-EdA and similar nucleoside analogs, ensuring the integrity of their experimental findings in cell proliferation and beyond.

References

-

Chen, M., & Witte, C.-P. (2018). Metabolic Fate of Modified Nucleotides after RNA Turnover, an Overlooked Issue in RNA Modification. Plantae. [Link]

-

Pereira, C. P., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Cells. [Link]

-

University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]

-

Zborníková, E., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Lund University Research Portal. [Link]

-

EMBL Metabolomics Core Facility. Protocols used for LC-MS analysis. [Link]

-

Schneider, A., et al. (2023). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2018). Development and Application of an HILIC-MS/MS Method for the Quantitation of Nucleotides in Infant Formula. Journal of Agricultural and Food Chemistry. [Link]

-

Zborníková, E., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta. [Link]

-

Su, Y., & Al-Hashimi, H. M. (2024). Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity. bioRxiv. [Link]

-

Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]

-

Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]

-

MAC-MOD Analytical. Nucleobases Nucleosides & Nucleotides. [Link]

-

Agilent Technologies. (2016). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

-

Pereira, C. P., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. PubMed. [Link]

-

Agilent Technologies. (2022). MS1 Oligonucleotide Characterization Using LC/Q-TOF with HILIC Chromatography. [Link]

-

Kellner, S., & DeMott, M. S. (2020). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

-

Serpi, M., et al. (2016). Metabolism of Nucleosides and Nucleotides Prodrugs. Current Medicinal Chemistry. [Link]

-

DeMott, M. S., et al. (2017). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]

-

MacFarlane, A. J., & Wentz, M. J. (2007). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry. [Link]

-

Kumar, A., et al. (2016). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Metabolites. [Link]

-

Kroc, M., & Staroń, J. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules. [Link]

-

MacFarlane, A. J., & Wentz, M. J. (2007). DNA digestion to deoxyribonucleo side: A simplified one-step procedure. ResearchGate. [Link]

-

Kellner, S., & DeMott, M. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

-

Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. [Link]

-

Princeton University. (2021). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES FROM DNA/RNA. [Link]

-

Lee, W.-N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. [Link]

-

Fox, I. H., & Kelley, W. N. (1978). The role of adenosine and 2'-deoxyadenosine in mammalian cells. Annual Review of Biochemistry. [Link]

-

Salic, A., & Mitchison, T. J. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. BioTechniques. [Link]

-

He, L., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

Gola, M. E., et al. (2018). Covalent labeling of nucleic acids. ResearchGate. [Link]

-

Maugini, C., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology. [Link]

-

Cavanagh, B. L., et al. (2011). EdU and click chemistry for labeling DNA synthesis. ResearchGate. [Link]

-

Dairkee, S. H., & Glaser, D. A. (1982). 5'-Deoxyadenosine metabolism in various mammalian cell lines. Somatic Cell Genetics. [Link]

-

Carl ROTH GmbH + Co. KG. Click Chemistry. [Link]

-

Jena Bioscience. 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides. [Link]

-

Seto, S., et al. (1983). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. The Journal of Clinical Investigation. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discussion on Modified Nucleosides [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. plantae.org [plantae.org]

- 7. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rockefeller.edu [rockefeller.edu]

- 10. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode | Lund University [lunduniversity.lu.se]

- 12. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mac-mod.com [mac-mod.com]

- 14. mdpi.com [mdpi.com]

- 15. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rockefeller.edu [rockefeller.edu]

- 17. neb.com [neb.com]

- 18. neb.com [neb.com]

- 19. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

Methodological & Application

Application Note: Mass Spectrometry Analysis of 10,10-Dimethyl-10-deazaaminopterin and its Polyglutamate Metabolites

Introduction & Scientific Context

10,10-Dimethyl-10-deazaaminopterin is a synthetic antifolate designed to overcome specific resistance mechanisms associated with classical antifolates like Methotrexate (MTX). Structurally, the substitution of the N10 nitrogen with a carbon (10-deaza) and the addition of two methyl groups at the 10-position creates a lipophilic molecule with distinct pharmacokinetic properties.

Critical Metabolic Insight: Unlike Methotrexate, which undergoes significant oxidation to 7-hydroxy-methotrexate (7-OH-MTX) via hepatic aldehyde oxidase, the 10-deaza modification sterically and electronically hinders 7-hydroxylation . Consequently, the metabolic profile of 10,10-Dimethyl-10-deazaaminopterin is dominated by intracellular polyglutamylation catalyzed by folylpolyglutamate synthetase (FPGS).

This application note details a rigorous LC-MS/MS workflow to quantify the parent compound and profile its polyglutamated metabolites (PG2–PG5), which are essential for determining intracellular retention and therapeutic efficacy.

Experimental Strategy & Workflow

The analysis requires high sensitivity to detect low-level intracellular polyglutamates. We utilize a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode, coupled with a specific sample preparation aimed at preserving the labile glutamate chains.

Workflow Visualization

The following diagram illustrates the analytical pipeline, emphasizing the critical decision points for metabolite preservation.

Figure 1: Analytical workflow for the extraction and quantitation of 10,10-Dimethyl-10-deazaaminopterin and metabolites.

Sample Preparation Protocol

Objective: Extract antifolates while preventing spontaneous hydrolysis of polyglutamate chains (deglycosylation).

Reagents

-

Extraction Solvent: Methanol:Water (80:20 v/v) containing 1% Formic Acid.

-

Internal Standard (IS): Methotrexate-D3 or 10-Deazaaminopterin-D3 (100 ng/mL).

-

Buffer A: 10 mM Ammonium Formate (pH 3.5).

Step-by-Step Procedure

-

Cell Lysis / Plasma Aliquot:

-

Cells: Wash cell pellet 2x with ice-cold PBS. Resuspend in 200 µL Extraction Solvent . Sonicate for 10 seconds on ice.

-

Plasma: Aliquot 50 µL plasma. Add 150 µL Extraction Solvent .

-

Rationale: The acidic environment stabilizes the glutamate chains and precipitates proteins immediately.

-

-

Internal Standard Addition:

-

Add 10 µL of IS working solution to all samples. Vortex vigorously for 30 seconds.

-

-

Centrifugation:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Cleanup (Optional but Recommended):

-

Transfer supernatant to a Weak Anion Exchange (WAX) SPE plate.

-

Wash with 5% NH4OH in water (removes neutrals).

-

Elute with Methanol containing 2% Formic Acid.

-

Note: Direct injection of supernatant is possible for high-concentration samples, but SPE reduces matrix effects for low-level polyglutamates.

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

-

LC-MS/MS Methodology

Chromatographic Conditions

Antifolates are polar and retain poorly on standard C18 columns. We employ a high-strength silica (HSS) column or a Polar-Embedded C18 to ensure retention of the parent and separation of the polyglutamate series.

| Parameter | Condition |

| System | UHPLC (e.g., Waters Acquity or Agilent 1290) |

| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Polar C18 |

| Column Temp | 40°C |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 µL |

Gradient Profile:

-

0.0 min: 5% B (Hold for retention)

-

1.0 min: 5% B

-

6.0 min: 95% B (Linear ramp)

-

7.0 min: 95% B (Wash)

-

7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

The 10,10-dimethyl-10-deazaaminopterin molecule ionizes best in positive mode due to the pteridine ring nitrogens.

-

Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 500°C

MRM Transitions (Predicted & Calculated)

Based on the theoretical molecular weight of 10,10-dimethyl-10-deazaaminopterin (C22H26N8O5, MW ≈ 482.5 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin |

| Parent (PG1) | 483.5 [M+H]+ | 336.2 | 25 | Loss of Glutamate moiety (-147) |

| Parent (PG1) | 483.5 [M+H]+ | 175.1 | 40 | Pteridine fragment |

| Metabolite (PG2) | 612.6 [M+H]+ | 483.5 | 20 | Loss of terminal Glutamate |

| Metabolite (PG2) | 612.6 [M+H]+ | 336.2 | 30 | Core fragment |

| Metabolite (PG3) | 741.7 [M+H]+ | 336.2 | 35 | Core fragment |

| IS (MTX-D3) | 458.2 [M+H]+ | 311.1 | 22 | Standard transition |

Note: The transition to m/z 336.2 represents the 10,10-dimethyl-10-deazapteroic acid core, which is the common fragment for all polyglutamates.

Metabolic Pathway & Data Interpretation

Understanding the metabolic pathway is crucial for interpreting the MS data. The primary variation occurs at the gamma-carboxyl group of the glutamate tail.

Figure 2: Metabolic pathway showing sequential polyglutamylation. Note the blockage of the oxidative pathway.

Data Interpretation Guidelines

-

Retention Time Shift: Polyglutamates (PG2, PG3, etc.) are more polar than the parent. On a C18 column, they will elute earlier than the parent. On a HILIC column, they would elute later.

-

Quantification: Sum the area counts of PG1 through PG5 to determine the "Total Intracellular Drug."

-

Chain Length Significance: Long-chain polyglutamates (PG3+) are retained in the lysosome/cytosol longer than short chains. A shift toward PG1/PG2 suggests resistance (low FPGS activity) or high efflux (ABCC transporters).

References

-

Sirotnak, F. M., et al. (1984). "10-Ethyl-10-deazaaminopterin: structural design and biochemical properties of a new folate antifolate." Cancer Research.

-

Visentin, M., et al. (2012). "The antifolates: evolution, new agents, and progress toward improved clinical outcomes." Oncologist.

-

Raz, S., et al. (2016). "LC-MS/MS determination of methotrexate and its metabolites." Journal of Chromatography B.

-

Westerhof, G. R., et al. (1995). "A photoaffinity labelling study of the membrane folate transport proteins." (Contextualizing 10-deaza transport). Proceedings of the National Academy of Sciences.

Application Note: High-Resolution Quantification of Intracellular 10-EdAM Polyglutamates

Abstract & Introduction

10-EdAM (Edatrexate; 10-ethyl-10-deazaaminopterin) is a classical antifolate structurally related to methotrexate (MTX) and pralatrexate. Its therapeutic efficacy and toxicity profile are critically dependent on its intracellular metabolism. Upon entry into the cell via the Reduced Folate Carrier (RFC), 10-EdAM acts as a substrate for Folylpolyglutamate Synthetase (FPGS) , which catalyzes the sequential addition of glutamate residues.

These polyglutamated metabolites (10-EdAM-Glu

-

Intracellular Retention: The negative charge of the polyglutamate tail prevents efflux via the ABCC transporters, trapping the drug inside the cell.

-

Enhanced Affinity: Long-chain polyglutamates often exhibit higher binding affinity for target enzymes such as Dihydrofolate Reductase (DHFR) compared to the monoglutamate parent.

This Application Note details a rigorous protocol for the extraction and quantification of 10-EdAM polyglutamates (Glu

Key Mechanistic Pathway

Figure 1: The metabolic trapping of 10-EdAM. FPGS adds glutamate residues, preventing efflux, while GGH reverses this process. Accurate measurement requires inhibiting GGH during extraction.

Experimental Design Considerations

The "Washout" Phase

To distinguish between loosely bound/extracellular drug and the intracellular polyglutamated pool, a washout step is mandatory.

-

Protocol: After drug exposure (typically 4–24 hours), cells must be washed 2x with ice-cold PBS.

-

Critical Insight: Perform washes at 4°C . This halts active transport (efflux) and metabolic activity, preserving the metabolic snapshot.

The GGH Threat

Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that rapidly strips glutamate residues.

-

Risk: If cells are lysed slowly or in non-denaturing buffers, GGH will convert long-chain polyglutamates (Glu

-Glu -

Solution: Heat Inactivation. The protocol below uses a boiling buffer method, which is superior to acid extraction for LC-MS compatibility and GGH denaturation.

Sample Preparation Protocol

Materials Required

-

Lysis Buffer: 100 mM Potassium Phosphate buffer (pH 7.0) OR 50 mM Ammonium Acetate (pH 7.4).

-

Internal Standard (IS): Methotrexate-D3 or Aminopterin (1 µM stock).

-

Equipment: Heating block (100°C), Refrigerated Centrifuge, Sonicator.

Step-by-Step Workflow

-

Cell Harvest:

-

Aspirate media from culture plate.

-

Wash cells 2x with 5 mL ice-cold PBS.

-

Scrape cells into 1 mL ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 500 x g for 5 min at 4°C. Discard supernatant.

-

Pause Point: Pellets can be stored at -80°C.

-

-

Lysis & GGH Inactivation (The "Boiling" Method):

-

Resuspend cell pellet in 200 µL of Lysis Buffer (pre-heated to 100°C is optimal, but room temp is acceptable if heated immediately).

-

IMMEDIATELY place tubes in a 100°C heat block for 3-5 minutes .

-

Why? This instantly denatures GGH and precipitates bulk proteins.

-

-

Homogenization:

-

Cool samples on ice for 2 minutes.

-

Sonicate (3 x 5 pulses) to ensure complete membrane disruption.

-

-

Clarification:

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to a fresh vial.

-

Note: A portion of the supernatant (10 µL) should be reserved for protein quantification (BCA Assay) to normalize data.

-

-

Clean-up (Optional but Recommended):

-

For high-sensitivity/low-noise requirements, perform Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) cartridge.

-

Simplified alternative: Add 2 volumes of Acetonitrile containing Internal Standard, vortex, centrifuge, and inject the supernatant.

-

Analytical Method: LC-MS/MS

Chromatographic Conditions

Separating polyglutamates (which become increasingly polar/charged) requires a robust gradient.

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) OR Agilent Zorbax SB-C18.

-

Note: The HSS T3 is designed to retain polar compounds, ideal for polyglutamates.

-

-

Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Load/Equilibrate |

| 1.0 | 5 | Isocratic Hold |

| 8.0 | 60 | Linear Gradient |

| 8.1 | 95 | Wash |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibrate |

| 13.0 | 5 | End |

Mass Spectrometry Settings

-

Source: ESI Positive Mode (ESI+).

-

Rationale: While polyglutamates are acidic, the pteridine ring of 10-EdAM protonates readily, providing better sensitivity in positive mode for the parent and short chains.

-

MRM Transitions:

-

Parent (10-EdAM-Glu1): MW ~469.5. Precursor [M+H]+: 470.5 .

-

Polyglutamate Series: Each Glutamate adds 129.1 Da .

-

MRM Table (Theoretical Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z)* | Collision Energy (V) |

| 10-EdAM-Glu1 | 470.5 | 323.2 | 25 |

| 10-EdAM-Glu2 | 599.6 | 323.2 | 30 |

| 10-EdAM-Glu3 | 728.7 | 323.2 | 35 |

| 10-EdAM-Glu4 | 857.8 | 323.2 | 40 |

| 10-EdAM-Glu5 | 986.9 | 323.2 | 45 |

| IS (MTX-D3) | 458.5 | 311.2 | 25 |

*Note: The Product Ion (323.2) corresponds to the fragmentation of the pteridine-linker moiety, which is conserved across all polyglutamate species. You must optimize this on your specific instrument using the parent drug.

Data Analysis & Reporting

Visualization Workflow

Figure 2: Experimental workflow emphasizing the critical heat-inactivation step.

Quantification Logic

Do not report raw peak areas. Intracellular concentrations must be normalized.

-

Generate Calibration Curve: Spike blank cell lysate with known concentrations of 10-EdAM (Glu1). Note: Commercial standards for Glu2-7 are rare; it is standard practice to quantify polyglutamates using the Glu1 curve, assuming similar ionization efficiency, or to synthesize standards enzymatically using recombinant FPGS.

-

Normalization:

OR

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Polyglutamates Detected | GGH activity during lysis. | Ensure buffer is boiling before adding to pellet. Minimize time between lysis and heat. |

| Poor Peak Shape (Tailing) | Interaction with column silanols. | Increase buffer strength (Ammonium Acetate) or verify pH is 3.5. |

| Low Sensitivity for Glu5+ | Ion suppression or poor ionization. | Switch to ESI Negative Mode for long chains (monitor [M-H]-). |

| Carryover | Sticky polyglutamates on column. | Add a "Sawtooth" wash (95% B -> 5% B -> 95% B) at the end of the run. |

References

-

Sirotnak, F. M., et al. (1984). Analogs of 10-deazaaminopterin with marked improvement in antitumor activity and therapeutic index. Cancer Research. Link

-

Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates. Link

-

Raz, S., et al. (2016). Folylpolyglutamate synthetase: A key determinant of folate homeostasis and antifolate efficacy. Vitamins and Hormones. Link

-

Molecular Weight Calculator. Edatrexate (CID 60659). PubChem. Link

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of antifolates

Executive Summary & Scientific Rationale

Antifolates, including Methotrexate (MTX) and Pemetrexed (PMX), remain cornerstones in the treatment of various malignancies and autoimmune diseases. While their mechanism—inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS)—is well understood, their pharmacokinetic (PK) variability necessitates rigorous Therapeutic Drug Monitoring (TDM).

The Analytical Challenge: Antifolates present a unique analytical paradox:

-

Polarity: They are hydrophilic, dicarboxylic acids, making retention on standard C18 columns difficult without ion-pairing agents or highly aqueous phases.

-

Metabolic Complexity: Intracellularly, they undergo polyglutamation (addition of glutamate residues), which drastically alters their retention and correlates with therapeutic efficacy.

-

Stability: They are sensitive to photo-degradation and oxidation.

This guide moves beyond basic quantitation, offering a dual-protocol approach: a high-throughput method for plasma TDM and a specialized workflow for intracellular polyglutamate profiling.

Method Development Strategy: The "Why" Behind the Parameters

Chromatographic Separation (HILIC vs. C18)

For routine plasma analysis of parent drugs (MTX, PMX), a high-strength silica (HSS) T3 or Fluorophenyl (PFP) column is preferred over standard C18. These phases offer superior retention of polar aromatic compounds.

However, for polyglutamates (MTX-PGs) , Reverse Phase (RP) often fails to resolve higher-order glutamates (PG5-PG7). Here, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard, utilizing the polar partitioning mechanism to separate species based on the number of glutamate residues.

Ionization & Detection

-

Mode: Positive Electrospray Ionization (ESI+) is generally more sensitive due to the protonation of the pteridine ring and amine groups.

-

Mobile Phase Additives: Ammonium formate (2-10 mM) buffered at pH 3.5–4.0 is critical. It suppresses the ionization of carboxylic acid groups (keeping analytes neutral/hydrophobic enough for RP retention) while providing protons for ESI efficiency.

Visualizing the Mechanism

The following diagram illustrates the critical pathway inhibition and the analytical targets.

Figure 1: Mechanism of Action. MTX is converted intracellularly to Polyglutamates (MTX-PG), which are potent inhibitors of DHFR. LC-MS/MS must distinguish parent MTX from these active metabolites.

Protocol 1: High-Throughput Plasma Quantitation (TDM)

Objective: Rapid quantification of MTX, PMX, and 7-OH-MTX in human plasma. Range: 5.0 – 1000 ng/mL.

Reagents & Materials

-

Internal Standard (IS): Methotrexate-d3 (MTX-d3) or 13C5-MTX.

-

Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

-

Stabilizer: Ascorbic Acid (to prevent oxidation of labile metabolites).

Sample Preparation (Protein Precipitation)

Expert Insight: While SPE provides cleaner extracts, protein precipitation (PPT) is sufficient for plasma TDM if a divert valve is used to send the solvent front (containing salts/phospholipids) to waste.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube (Amber protects from light).

-

Spike IS: Add 20 µL of IS working solution (500 ng/mL in water). Vortex.

-

Precipitate: Add 200 µL of Ice-Cold Acetonitrile with 0.1% Formic Acid .

-

Why Ice-Cold? Improves protein precipitation efficiency and stability.

-

-

Vortex & Centrifuge: Vortex vigorously for 30s. Centrifuge at 15,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aqueous).

-

Why Dilute? Injecting pure ACN onto a reverse-phase column causes "solvent effect" (peak fronting). Matching the initial mobile phase improves peak shape.

-

LC-MS/MS Conditions

| Parameter | Setting |

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 5 µL |

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Start |

| 0.5 | 5 | Load |

| 3.0 | 90 | Elute |

| 3.5 | 90 | Wash |

| 3.6 | 5 | Re-equilibrate |

| 5.0 | 5 | End |

MRM Transitions (ESI Positive)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |

| Methotrexate | 455.2 | 308.1 | 30 | 22 |

| 7-OH-MTX | 471.2 | 324.1 | 32 | 24 |

| Pemetrexed | 428.1 | 281.1 | 28 | 20 |

| MTX-d3 (IS) | 458.2 | 311.1 | 30 | 22 |

Protocol 2: Intracellular Polyglutamate Profiling (R&D)

Objective: Separation and quantitation of long-chain polyglutamates (MTX-PG1 to PG7) in PBMCs (Peripheral Blood Mononuclear Cells). Criticality: Long-chain PGs are retained in cells longer and drive efficacy.

Sample Preparation (PBMC Extraction)

-

Cell Lysis: Resuspend PBMC pellet (approx 5x10^6 cells) in 200 µL of 100 mM Perchloric Acid .

-

Why Acid? Acid lyses cells and precipitates proteins immediately, stabilizing the PGs.

-

-

Neutralization: After centrifugation, neutralize supernatant with Potassium Bicarbonate to pH ~6-7.

-

SPE Cleanup: Use a Weak Anion Exchange (WAX) cartridge.

-

Load neutralized sample.

-

Wash with Water/Methanol.

-

Elute with 5% Ammonium Hydroxide in Methanol.

-

-

Dry Down: Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase A.

LC-MS/MS Conditions (HILIC Method)

Expert Insight: C18 columns collapse the peaks of highly polar PG5-PG7 species. A HILIC Amide column is required.

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 50:50 ACN:Water + 10 mM Ammonium Formate (pH 3.5).

-

Mobile Phase B: 90:10 ACN:Water + 10 mM Ammonium Formate (pH 3.5).

-

Gradient: Start high organic (85% B) and ramp down to 40% B over 10 minutes.

Analytical Workflow Diagram

The following diagram details the decision logic and workflow for processing clinical samples.

Figure 2: Analytical Workflow. Distinct paths for Plasma TDM (C18) vs. Intracellular Profiling (HILIC).

Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness , every run must include:

-

System Suitability Test (SST): Inject a neat standard (10 ng/mL) before the batch.

-

Criteria: Peak Area RSD < 5% (n=5), Retention Time shift < 0.1 min.

-

-

Matrix Effect Monitoring:

-

Monitor the Phospholipid transition (184 -> 184) in the background. If phospholipid peaks co-elute with the analyte, suppression is occurring.

-

Action: Adjust the gradient or divert valve timing.

-

-

Linearity:

-

R² > 0.995 using 1/x² weighting.

-

Antifolates often exhibit carryover; always inject a "double blank" after the highest standard (ULOQ).

-

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S.

-

Source:

-

-

Van der Heijden, J., et al. (2009). "Development and validation of a liquid chromatography–tandem mass spectrometry assay for the quantification of methotrexate and its metabolites in human plasma.

-

Source:

-

-

Den Boer, E., et al. (2013). "Determination of methotrexate polyglutamates in red blood cells by LC-MS/MS.

-

Source:

-

-

C18 vs HILIC for Polar Analytes.

-

Source:

-

Troubleshooting & Optimization

Technical Support Center: Pralatrexate (10,10-Dimethyl-10-deazaaminopterin) Solubility Optimization

Current Status: Operational Topic: Solubility & Formulation Support Molecule ID: Pralatrexate (PDX, Folotyn) CAS: 146464-95-1[1]

Module 1: Physicochemical Fundamentals

The Solubility Paradox

Pralatrexate is a rationally designed antifolate. Its structural modification (the 10,10-dimethyl group) enhances cellular retention via the RFC-1 transporter, but this lipophilic modification complicates aqueous solubility compared to its parent compound, Methotrexate.

The Critical Mechanism: Pralatrexate behaves as a zwitterion with a U-shaped solubility curve.

-

Acidic pH (3.0 – 6.0): The molecule is protonated and neutral, leading to minimal solubility (intrinsic solubility ~63 µg/mL). This is the "Danger Zone" where precipitation occurs.

-

Basic pH (> 7.0): Deprotonation of the two carboxylic acid groups on the glutamate tail (pKa ~3.25 and ~4.76) creates a dianionic species, drastically increasing water solubility.

Key Physicochemical Data

| Property | Value | Implication for Formulation |

| Molecular Weight | 477.47 g/mol | Moderate size; prone to aggregation. |

| pKa Values | 3.25, 4.76 (Acidic)6.17 (Basic) | Must maintain pH > 7.5 for aqueous stability.[2] |

| LogP | 0.025 (Neutral)0.011 (Monoanionic) | Low lipophilicity only when ionized. |

| Solubility (Water) | Insoluble (Neutral pH) | Requires pH adjustment (NaOH). |

| Solubility (DMSO) | ≥ 20 mg/mL | Excellent for in vitro stock solutions.[1][3] |

| Solubility (Ethanol) | Insoluble | Do not use as a primary solvent. |

Module 2: Decision Logic & Workflows

Workflow 1: Solubility Decision Matrix

Before starting, determine your end-use application. The solvent system for cell culture (In Vitro) is incompatible with high-dose animal studies (In Vivo) due to toxicity.

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental constraints.

Module 3: Step-by-Step Protocols

Protocol A: "Clinical Mimic" Aqueous Formulation (Recommended for In Vivo)

Context: This protocol mimics the commercial drug Folotyn, utilizing pH adjustment to achieve solubility without toxic organic solvents.

Reagents:

-

Pralatrexate (Powder)[3]

-

0.9% Sodium Chloride (Saline), sterile

-

1N Sodium Hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl) - for fine-tuning

-

pH Meter (Micro-probe recommended)

Procedure:

-

Weighing: Weigh the required amount of Pralatrexate into a sterile glass vial.

-

Suspension: Add 0.9% Saline to reach 80% of the final target volume. Note: The powder will NOT dissolve; it will form a yellow suspension.

-

Activation (The Critical Step):

-

While stirring, add 1N NaOH dropwise.

-

Monitor pH continuously.

-

Target pH: 7.5 – 8.5.

-

Observation: As the pH passes 7.0, the yellow suspension will turn into a clear, yellow solution.

-

-

Stabilization: If pH overshoots > 8.5, back-titrate carefully with 1N HCl.

-

Finalize: Add Saline to reach the final volume.

-

Sterilization: Filter through a 0.22 µm PES membrane.

Protocol B: High-Concentration DMSO Stock (In Vitro)

Context: For cell viability assays (IC50 determination).

Reagents:

-

Pralatrexate (Powder)[3]

-

Anhydrous DMSO (New bottle recommended)

Procedure:

-

Calculate volume for a 20 mM or 10 mg/mL stock.

-

Add DMSO to the powder.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Inspect against a black background. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake will cause precipitation.

Module 4: Troubleshooting & FAQs

Q1: My solution precipitated when I diluted the DMSO stock into PBS. Why?

Diagnosis: pH Shock. Explanation: Standard PBS has a pH of ~7.4, but adding a high volume of acidic drug (or if the buffering capacity is overwhelmed) can drop the local pH below 6.0. In this range, Pralatrexate returns to its neutral, insoluble form. Fix:

-

Ensure the final concentration of DMSO is < 0.5% to prevent toxicity, but sufficient to keep the drug dispersed.

-

Pre-warm the PBS to 37°C.

-

Verify the pH of your PBS is strictly 7.4 or slightly higher (7.6) before addition.

Q2: Can I use Ethanol instead of DMSO?

Answer: No. Reasoning: Pralatrexate is practically insoluble in ethanol and chloroform.[4][5] Using ethanol will result in immediate precipitation and inaccurate dosing. Stick to DMSO for organic stocks or NaOH-adjusted water for aqueous stocks.

Q3: The commercial drug "Folotyn" is a liquid.[4][6][7][8] Can I just dilute that?

Answer: Yes, if you have access to it. Details: Folotyn is supplied as 20 mg/mL (40 mg/2 mL) in saline with NaOH/HCl added for pH 7.5-8.[6][7]5. If you are using the commercial liquid, do not dilute it with unbuffered water or acidic fluids. Dilute only with 0.9% Sodium Chloride Injection, USP.

Q4: I see crystals in my DMSO stock after thawing.

Diagnosis: Hygroscopic Precipitation. Explanation: DMSO is hygroscopic (absorbs water from air). If the vial was opened frequently, atmospheric water may have entered, lowering the solubility limit. Fix:

-

Warm the vial to 37°C and sonicate.

-

If crystals persist, the stock concentration is likely compromised. Discard and prepare fresh using anhydrous DMSO.

Module 5: Mechanistic Visualization

The pH-Solubility Switch

Understanding the ionization state is the key to preventing "crashing out."

Figure 2: The ionization pathway. Solubility is achieved only when the glutamate tail is deprotonated (anionic).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 148121, Pralatrexate. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2009). FOLOTYN (pralatrexate injection) Prescribing Information. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Pralatrexate. Retrieved from [Link]

Sources

Technical Support Center: Edatrexate Resistance Solutions

Current Status: Operational Ticket ID: EDX-RES-001 Subject: Overcoming Transport-Mediated Resistance (RFC/SLC19A1 Deficiencies) Assigned Specialist: Senior Application Scientist, Oncology Pharmacology

Diagnostic Triage: Is it Transport-Mediated?

Before altering your formulation, you must distinguish between transport defects (influx), metabolic defects (polyglutamylation), and target modification (DHFR amplification).

Diagnostic Decision Tree

Use the following logic flow to categorize your resistant cell line.

Figure 1: Diagnostic workflow for categorizing antifolate resistance mechanisms.

Troubleshooting Guide: Experimental Protocols

Issue 1: "My uptake assay shows high background noise."

Root Cause: Edatrexate (10-EdAM) is highly lipophilic compared to Methotrexate (MTX). Inadequate washing leads to non-specific binding on the cell surface, mimicking "uptake."

Corrective Protocol: The "Stop-Transport" Wash Standard PBS washing is insufficient for hydrophobic analogs.

-

Preparation: Prepare TBS-BSA (Tris-Buffered Saline + 1% BSA) and cool to 4°C . The BSA acts as a "sink" to strip surface-bound drug.

-

Termination: At the end of the incubation period (e.g., 15 min), immediately place the plate on ice.

-

Wash Steps:

-

Aspirate media.

-

Wash 2x with ice-cold TBS-BSA .

-

Wash 2x with ice-cold PBS (to remove BSA).

-

-

Lysis: Solubilize cells in 0.2 N NaOH for scintillation counting.

Validation Check: Include a control plate incubated at 4°C. If your 4°C "uptake" is >10% of your 37°C uptake, your washing is still insufficient.

Issue 2: "I confirmed RFC downregulation. Increasing the dose isn't working."

Technical Insight:

The Reduced Folate Carrier (RFC) is a high-affinity, low-capacity transporter. When RFC is downregulated, Edatrexate must enter via passive diffusion. However, Edatrexate is an anion at physiological pH (two carboxyl groups), making passive diffusion across the lipid bilayer inefficient (

Solution: Liposomal Encapsulation (Bypassing the Gatekeeper) Encapsulating Edatrexate in pegylated liposomes forces entry via endocytosis, completely bypassing the RFC requirement.

Protocol: High-Efficiency Edatrexate Liposome Synthesis

Materials:

-

HSPC (Hydrogenated Soy Phosphatidylcholine)

-

Cholesterol

-

DSPE-PEG2000

-

Edatrexate (Disodium salt)

Workflow:

-

Lipid Film: Dissolve HSPC:Chol:DSPE-PEG (55:40:5 molar ratio) in Chloroform/Methanol (2:1). Evaporate to a thin film under N2 stream. Vacuum dry overnight.

-

Hydration (Critical Step): Hydrate the film with 10 mg/mL Edatrexate in HEPES buffered saline (pH 7.4).

-

Note: Unlike Doxorubicin, Edatrexate is hard to remote-load via pH gradient due to its anionic nature. Passive loading during hydration is standard.

-

-

Sizing: Extrude 11 times through 100 nm polycarbonate membranes at 65°C (above transition temperature).

-

Purification: Use a Sephadex G-50 spin column or dialysis (10kDa MWCO) against PBS to remove unencapsulated drug.

Quality Control Table:

| Parameter | Target Specification | Troubleshooting |

| Size (DLS) | 90–110 nm (PDI < 0.1) | If >120nm, increase extrusion cycles or check extruder temperature. |

| Zeta Potential | -5 to -20 mV | If neutral/positive, verify DSPE-PEG incorporation. |

| Encapsulation Efficiency (EE) | > 30% | If low, increase initial drug concentration or switch to ion-pairing loading (using Calcium Acetate). |

Data Center: Comparative Transport Kinetics

Use this data to benchmark your control cell lines. If your Wild Type (WT) lines deviate significantly from these values, check your media folate levels (high folate media competes with drug uptake).

| Parameter | Methotrexate (MTX) | Edatrexate (10-EdAM) | Implications for Resistance |

| RFC Affinity ( | ~ 2–5 µM | ~ 1–3 µM | Edatrexate binds RFC tighter than MTX. |

| Polyglutamylation Rate | Moderate | High | Edatrexate is retained longer; less efflux-prone. |

| Entry Route (RFC-deficient) | Very Poor | Poor (slightly better lipophilicity) | Both require carriers or nanomedicine in RFC(-) cells. |

| Primary Resistance | RFC Downregulation | RFC Downregulation | Cross-resistance is common. |

Mechanistic Visualization

Understanding the "Bypass" strategy is critical for experimental design. The diagram below illustrates how nanocarriers restore efficacy in RFC-deficient cells.

Figure 2: Mechanism of action for liposomal bypass of RFC-mediated resistance.

Frequently Asked Questions (FAQ)

Q: Can I use Leucovorin to rescue cells treated with Liposomal Edatrexate? A: Yes, but the kinetics differ. In free drug treatment, Leucovorin (LV) competes for the RFC transporter. With liposomal delivery, the drug bypasses RFC, but LV still needs RFC to enter. If your cell line is RFC-deficient, LV rescue will fail because the rescue agent cannot enter the cell to counteract the DHFR inhibition. Tip: Use a lipophilic rescue agent or downstream metabolite (Thymidine + Hypoxanthine) for rescue controls in RFC-deficient lines.